4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-3-2-6(4-8(13)14)9-11-7(5-10)15-12-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFBGWSKLAQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 201.62 g/mol
- CAS Number : 1373028-44-4
The oxadiazole ring is known for its ability to interact with biological targets, making derivatives of this structure significant in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that derivatives with oxadiazole moieties can induce apoptosis in cancer cells. For instance:
- A study demonstrated that compounds containing the oxadiazole ring increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptosis .
- Another investigation reported that specific oxadiazole derivatives exhibited IC₅₀ values as low as 20 nM against histone deacetylase (HDAC) enzymes, suggesting strong inhibitory effects that could be leveraged for cancer treatment .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively:
- A series of oxadiazole derivatives were tested against various bacterial strains, showing significant inhibition at nanomolar concentrations .
The mechanism through which these compounds exert their biological effects often involves interaction with key cellular pathways:
- Apoptosis Induction : The activation of apoptotic pathways through p53 and caspase activation.
- Enzyme Inhibition : Inhibition of HDACs and other enzymes critical for cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
| Compound | Structure | IC₅₀ (nM) | Activity |
|---|---|---|---|
| 16a | Oxadiazole derivative | 89 | hCA IX inhibitor |
| 16b | Oxadiazole derivative | 0.75 | hCA II inhibitor |
| 20a | Oxadiazole derivative | 8.2 | HDAC-1 inhibitor |
The data suggest that modifications to the oxadiazole ring can significantly enhance biological activity, emphasizing the importance of structural optimization in drug design.
Study on Anticancer Activity
In a notable case study, researchers synthesized a series of oxadiazole derivatives and evaluated their effects on various cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways . The findings underscore the therapeutic potential of these compounds in oncology.
Study on Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of related oxadiazole compounds against resistant bacterial strains. The results indicated promising activity against Gram-positive bacteria, with several compounds exhibiting MIC values lower than traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Scientific Research Applications
Medicinal Chemistry Applications
The oxadiazole derivatives have been extensively investigated for their biological activities. Specific applications of this compound include:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:
- A study published in the Journal of Medicinal Chemistry indicated that compounds with oxadiazole rings exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has shown that 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one exhibits cytotoxic effects on cancer cell lines:
- A case study highlighted its effectiveness against human cancer cell lines in vitro, suggesting that it may induce apoptosis through the activation of caspase pathways .
Agricultural Applications
The compound's potential as a pesticide has been explored due to its bioactive properties:
- A patent application noted that derivatives of chloromethyl oxadiazoles demonstrate herbicidal activity, providing an innovative approach to weed management in agriculture .
Materials Science Applications
The unique properties of this compound have led to its use in developing advanced materials:
- Research indicates that this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinone Ring
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol .
- Key Difference: The 1-methyl group on the pyridinone ring is replaced with an ethyl group.
- Implications: Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce metabolic stability.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Molecular Formula : C₈H₆ClN₃O (exact mass: 195.0018) .
- Key Difference: Absence of the methyl group on the pyridinone ring.
- Implications :
- Reduced steric hindrance may improve binding to flat aromatic binding pockets.
- Lower molecular weight (195 vs. 225.63 g/mol) could enhance solubility but reduce target affinity.
Modifications to the Oxadiazole-Linked Substituents
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-benzoyl}morpholine
- Molecular Formula : C₁₅H₁₅ClN₄O₃ (CID: 1119452-68-4) .
- Key Differences: Replacement of the pyridinone ring with a benzoyl-morpholine group. Introduction of a polar morpholine moiety.
- Implications: Enhanced solubility due to morpholine’s polarity.
(2R,6S)-4-(4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl)-2,6-dimethylmorpholine
- Molecular Formula : C₁₇H₁₉ClN₄O₃ .
- Key Differences :
- Stereochemically defined dimethylmorpholine group (2R,6S configuration).
- Benzoyl linker similar to the above morpholine derivative.
- Implications :
- Stereochemistry may influence binding to chiral biological targets.
- Increased molecular complexity could impact synthetic accessibility.
Core Heterocycle Replacements
5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
- Molecular Formula : C₁₈H₁₄N₄O₃ .
- Key Differences: Pyridinone replaced with a naphthyridinone core. Methoxyphenyl substituent on the oxadiazole.
- Implications: Expanded aromatic system (naphthyridinone) may enhance π-π stacking interactions. Methoxy group could modulate electronic properties and metabolic stability.
Research Implications and Limitations
- Reactivity of Chloromethyl Group : Present in all analogs, this group enables facile derivatization (e.g., nucleophilic substitution) but may contribute to instability under physiological conditions.
- Data Gaps: Limited experimental data (e.g., solubility, logP, biological activity) hinder direct pharmacological comparisons.
Preparation Methods
Comparative Analysis of Preparation Methods
| Feature | Amidoxime + Acyl Chloride | Amidoxime + Ester (NaOH/DMSO) | Vilsmeier Activation | Post-cyclization Chloromethylation |
|---|---|---|---|---|
| Reaction Time | Short to moderate (hours) | Long (4–24 h) | Moderate | Variable |
| Yield | Moderate | Variable (11–90%) | High (61–93%) | Variable |
| Purification | Difficult | Easy | Easy | Difficult |
| Functional Group Tolerance | Moderate | Limited (–OH, –NH2 problematic) | Good | Requires stable intermediate |
| Catalyst/ Reagent Cost | Low to moderate | Low | Moderate | Low to moderate |
| Scalability | Moderate | Good | Good | Moderate |
Research Findings and Notes
The presence of the chloromethyl group enhances the compound’s reactivity, enabling further functionalization or conjugation in drug design applications.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, contributing to biological activity and metabolic stability.
Recent synthetic improvements focus on one-pot procedures to reduce reaction steps and simplify purification, increasing overall efficiency.
Challenges remain in optimizing yields and controlling side reactions, especially when sensitive functional groups are present.
No direct synthesis protocols exclusively dedicated to 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one were found in the literature, but the compound’s preparation is inferred from analogous 1,2,4-oxadiazole syntheses combined with chloromethylation strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one, and how can impurities be minimized during its preparation?
- Methodological Answer : The synthesis typically involves cyclization reactions between hydroxylamine derivatives and nitriles or carboxylic acid derivatives. For example, chloroacetyl chloride can react with amidoxime precursors to form the oxadiazole ring, followed by coupling with a pyridinone moiety . To minimize impurities (e.g., unreacted intermediates or hydrolyzed byproducts), use anhydrous conditions, controlled stoichiometry, and purification via column chromatography with gradients of ethyl acetate/hexane. Monitoring reaction progress by TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyridinone proton (δ ~6.5–7.5 ppm) and the chloromethyl group (δ ~4.5–5.0 ppm) .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₀H₉ClN₃O₂: 250.0375) confirms molecular ion integrity .
- IR : Absorbance bands for C=N (1630–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate the oxadiazole and pyridinone rings .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, or ethanol using UV-Vis spectroscopy. Stability is evaluated by incubating the compound at 37°C for 24–72 hours and analyzing degradation via HPLC. The chloromethyl group may hydrolyze in aqueous media, so buffering at neutral pH and avoiding prolonged storage in solution is advised .
Advanced Research Questions
Q. What strategies can mitigate the reactivity of the chloromethyl group during functionalization or conjugation?
- Methodological Answer : The chloromethyl group is prone to nucleophilic substitution or hydrolysis. To stabilize it:
- Use protecting groups (e.g., tert-butyl) during synthesis .
- Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–4°C) .
- Post-synthetic modifications (e.g., azide substitution via NaN₃) can convert it into a more stable azidomethyl derivative for click chemistry .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like DPP-4 or carbonic anhydrase?
- Methodological Answer :
- Docking Studies : Use software (AutoDock Vina, Schrödinger) to model interactions with active sites (e.g., DPP-4’s catalytic triad: Ser630, His740, Asp708). The oxadiazole ring may act as a hydrogen bond acceptor .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (TIP3P water model) .
- QSAR : Corrogate substituent effects (e.g., chloromethyl vs. methyl) on inhibitory potency using Hammett constants .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., sitagliptin for DPP-4 inhibition) and replicate experiments across labs .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Orthogonal Assays : Confirm enzyme inhibition via fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) alongside cellular models (e.g., insulin secretion in β-cells) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
